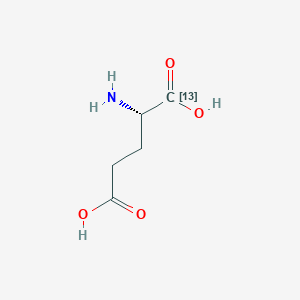

L-Glutamic acid-1-13C

描述

(2S)-2-氨基(113C)戊二酸是L-谷氨酸的同位素标记形式,其中第1位的碳被碳-13取代。由于其独特的同位素标记,该化合物在各种科学研究领域中具有重要意义,它可以用于对代谢途径、酶机制和其他生化过程进行详细研究。

属性

分子式 |

C5H9NO4 |

|---|---|

分子量 |

148.12 g/mol |

IUPAC 名称 |

(2S)-2-amino(113C)pentanedioic acid |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i5+1 |

InChI 键 |

WHUUTDBJXJRKMK-YTCQKPCCSA-N |

手性 SMILES |

C(CC(=O)O)[C@@H]([13C](=O)O)N |

规范 SMILES |

C(CC(=O)O)C(C(=O)O)N |

产品来源 |

United States |

准备方法

合成路线和反应条件

(2S)-2-氨基(113C)戊二酸的合成通常涉及将碳-13掺入前体分子中。一种常用的方法是在施特雷克合成中使用碳-13标记的前体,该合成涉及醛与氨和氰化氢的反应,然后水解生成氨基酸。

工业生产方法

同位素标记化合物如(2S)-2-氨基(113C)戊二酸的工业生产通常涉及使用发酵过程,使用可以从标记的底物中掺入碳-13的微生物。这种方法可以有效地生产大量的具有高同位素纯度的化合物。

化学反应分析

反应类型

(2S)-2-氨基(113C)戊二酸会发生各种化学反应,包括:

氧化: 它可以被氧化形成2-氧戊二酸。

还原: 它可以被还原形成2-氨基戊酸。

取代: 它可以发生取代反应,其中氨基被其他官能团取代。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 在不同条件下,使用各种试剂,包括卤化剂和亲核试剂。

主要产物

氧化: 2-氧戊二酸

还原: 2-氨基戊酸

取代: 根据取代基的不同,产物会有很大的差异。

科学研究应用

(2S)-2-氨基(113C)戊二酸广泛应用于科学研究,包括:

化学: 研究反应机理和同位素效应。

生物学: 研究代谢途径和酶活性。

医学: 探索代谢紊乱和开发诊断工具。

工业: 用于生产用于研究和开发的标记化合物。

作用机制

(2S)-2-氨基(113C)戊二酸的作用机制涉及它掺入代谢途径中,在该途径中它充当各种酶的底物。碳-13标记使研究人员能够追踪其在这些途径中的路径,从而提供对酶机制和代谢通量的见解。

相似化合物的比较

类似化合物

L-谷氨酸: 该化合物的非标记形式。

(2S)-2-氨基(113C)丁二酸: 另一种同位素标记的氨基酸。

(2S)-2-氨基(113C)己二酸: 具有不同碳链长度的类似化合物。

独特性

(2S)-2-氨基(113C)戊二酸的独特性在于它特定的同位素标记,它为高精度研究生化过程提供了一个强大的工具。这使得它在需要了解代谢途径详细机制的研究领域中非常宝贵。

生物活性

(2S)-2-amino(113C)pentanedioic acid, also known as L-Glutamic acid, is a non-essential amino acid that plays a significant role in various biological processes, particularly in the central nervous system as a neurotransmitter. This article explores its biological activities, focusing on its metabolic roles, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

(2S)-2-amino(113C)pentanedioic acid has the following chemical structure:

- Molecular Formula : C5H9NO4

- Molar Mass : 147.13 g/mol

- IUPAC Name : (2S)-2-amino-4-carboxylic acid

The compound features two carboxyl groups and an amino group, which contribute to its acidic properties and solubility in water.

Biological Functions

1. Neurotransmission

- L-Glutamic acid serves as the primary excitatory neurotransmitter in the brain. It is involved in synaptic plasticity and cognitive functions such as learning and memory.

- Excessive glutamate can lead to excitotoxicity, contributing to neurodegenerative diseases like Alzheimer's and Parkinson's.

2. Metabolic Role

- It is a precursor for the synthesis of other amino acids (e.g., proline and arginine) and neurotransmitters (e.g., GABA).

- L-Glutamic acid participates in the urea cycle, aiding in the detoxification of ammonia in the liver.

Therapeutic Applications

Recent studies have highlighted several therapeutic applications for (2S)-2-amino(113C)pentanedioic acid:

1. Neuroprotective Effects

- Research indicates that modulation of glutamate levels can protect against neurodegenerative diseases. For instance, compounds that inhibit glutamate receptors have shown promise in reducing neuronal damage in animal models of stroke.

2. Cancer Treatment

- Some studies suggest that targeting glutamate metabolism can enhance the efficacy of chemotherapy. Tumor cells often exhibit altered glutamate metabolism, which can be exploited for therapeutic gain .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Neuroprotection

In a study evaluating the neuroprotective effects of L-glutamic acid analogs, researchers found that certain derivatives significantly reduced neuronal death in models of excitotoxicity. These findings suggest potential applications in treating conditions such as multiple sclerosis and amyotrophic lateral sclerosis (ALS).

Case Study 2: Cancer Therapy

A clinical trial investigated the effects of glutamate receptor antagonists on glioblastoma treatment. Results indicated that patients receiving these antagonists alongside standard therapy showed improved survival rates compared to those receiving standard therapy alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。